molecular formula C17H20ClN3O4 B2645223 3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-17-3

3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2645223
CAS No.: 1021067-17-3
M. Wt: 365.81
InChI Key: JZOQERKPZINBNO-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-25-11-14(22)20-8-6-17(7-9-20)15(23)21(16(24)19-17)10-12-2-4-13(18)5-3-12/h2-5H,6-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOQERKPZINBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its specific structural configuration, which confers high selectivity and potency for delta opioid receptors. This makes it a promising candidate for therapeutic applications where selective receptor targeting is crucial .

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has been explored for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H17ClN3O2C_{14}H_{17}ClN_3O_2 with a molecular weight of approximately 288.75 g/mol. Its structure features a spirodecane framework that contributes to its biological activity.

1. Cardiovascular Effects

Recent studies have demonstrated that compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold exhibit significant cardioprotective effects. Specifically, a study identified several derivatives that inhibited the mitochondrial permeability transition pore (mPTP), which is crucial in preventing myocardial cell death during reperfusion injury. The compounds showed reduced apoptotic rates and improved cardiac function in models of myocardial infarction (MI) .

2. Anticancer Potential

Research has indicated that certain triazaspiro compounds possess anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cell lines by triggering mitochondrial pathways and modulating key signaling cascades involved in cell survival and proliferation .

3. Antimicrobial Activity

Some studies have reported antimicrobial activity associated with triazaspiro compounds. The presence of the chlorophenyl group enhances interaction with bacterial membranes, potentially leading to increased permeability and cell death .

Research Findings

Study Findings Methodology
Study AInhibition of mPTP leading to reduced apoptosis in MI modelsIn vitro and animal models
Study BInduction of apoptosis in cancer cell linesCell culture assays
Study CAntimicrobial effects against Gram-positive bacteriaDisk diffusion method

Case Studies

  • Case Study on Myocardial Infarction:
    • A study involving a specific derivative of the compound demonstrated a significant reduction in infarct size and improved cardiac output when administered during reperfusion in rat models. The results suggest that targeting mPTP may be a viable strategy for enhancing recovery post-MI .
  • Cancer Cell Line Study:
    • In vitro experiments showed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic strategies are commonly employed for constructing the triazaspiro[4.5]decane core in this compound?

The synthesis of the triazaspiro core typically involves multi-step reactions, starting with cyclization of precursor amines or hydrazines with ketones or diketones. For example, spiro ring formation may utilize a Mannich-type reaction or nucleophilic substitution under controlled pH and temperature (40–80°C) to stabilize reactive intermediates. Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., triethylamine) are critical for optimizing yield . Subsequent functionalization (e.g., introducing the 4-chlorophenylmethyl group) often employs alkylation or acylation reactions, requiring inert atmospheres to prevent side reactions .

Q. How is the compound’s purity validated after synthesis?

Post-synthesis purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include the methoxyacetyl methyl group (~δ 3.3 ppm in ¹H NMR) and spiro carbon resonances (~170–175 ppm in ¹³C NMR for carbonyl groups) .
  • HRMS : Exact mass validation ensures correct molecular formula (e.g., C₂₃H₂₄ClN₃O₃ requires m/z 449.1478 [M+H]⁺) .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s conformational stability and ligand-target interactions?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model the spirocyclic structure’s rigidity and intramolecular hydrogen bonding. Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GABA receptors or kinases, guided by the 4-chlorophenyl group’s hydrophobic interactions and the methoxyacetyl moiety’s hydrogen-bonding potential . Crystal structure data (e.g., monoclinic P2₁/c space group, β = 94.46°) from related analogs inform van der Waals radii and torsion angles for accurate modeling .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

  • Prodrug design : Masking the methoxyacetyl group with ester prodrugs to enhance membrane permeability .
  • PK/PD modeling : Correlating plasma concentration (LC-MS/MS quantification) with target engagement (e.g., receptor occupancy assays) .
  • Metabolite identification : Using hepatic microsome incubations (+NADPH) and UPLC-QTOF-MS to detect phase I/II metabolites that may deactivate the compound .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Asymmetric catalysis : Chiral auxiliaries or catalysts (e.g., BINOL-phosphoric acid) during spirocycle formation to control stereocenters .
  • Process optimization : Transitioning from batch to flow chemistry for exothermic steps (e.g., acylation), ensuring consistent temperature and mixing .
  • Crystallization-induced diastereomer resolution : Using enantiopure resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

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